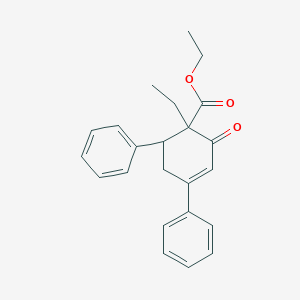
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate is a chemical compound with the molecular formula C13H18N2O5S. It is a derivative of malonic acid diethyl ester and is characterized by the presence of an acetamido group and a thiazole ring. This compound is used as an intermediate in the synthesis of various pharmaceutical and biologically active compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate typically involves the acetylation of ester from aminomalonic acid. One notable method involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite, resulting in diethyl isonitrosomalonate. This intermediate is then reduced in a mixture of glacial acetic acid and acetic anhydride using zinc powder. The resulting amine is combined with acetic anhydride to produce the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of safer solvents and catalysts to improve yield and reduce production costs. For example, using dichloromethane as an extraction solvent and zinc powder for reduction in an acetic acid medium .
化学反应分析
Types of Reactions
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiazole ring and acetamido group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder in acetic acid is commonly used for reduction.
Substitution: Nucleophilic reagents such as sodium ethoxide and benzyl chloride are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Amines and other reduced forms.
Substitution: Substituted thiazole derivatives and acetamido compounds.
科学研究应用
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate is widely used in scientific research due to its versatility as a building block for various compounds. Its applications include:
Chemistry: Used as an intermediate in the synthesis of α-amino acids and hydroxycarboxylic acids.
Biology: Serves as a precursor for biologically active molecules.
Medicine: Used in the synthesis of pharmaceutical compounds, including potential heat shock protein 90 inhibitors.
Industry: Employed in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate involves its role as a precursor in various biochemical pathways. It acts by participating in nucleophilic substitution and reduction reactions, leading to the formation of biologically active compounds. The thiazole ring and acetamido group play crucial roles in its reactivity and interaction with molecular targets .
相似化合物的比较
Similar Compounds
Diethyl acetamidomalonate: A derivative of malonic acid diethyl ester, used in similar applications.
Diethyl 2-acetamidomalonate: Another derivative with similar properties and uses.
Uniqueness
Diethyl 2-acetamido-2-(thiazol-4-ylmethyl)malonate is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in the synthesis of compounds with specific biological activities .
属性
分子式 |
C13H18N2O5S |
|---|---|
分子量 |
314.36 g/mol |
IUPAC 名称 |
diethyl 2-acetamido-2-(1,3-thiazol-4-ylmethyl)propanedioate |
InChI |
InChI=1S/C13H18N2O5S/c1-4-19-11(17)13(15-9(3)16,12(18)20-5-2)6-10-7-21-8-14-10/h7-8H,4-6H2,1-3H3,(H,15,16) |
InChI 键 |
WTFRNTXJICPCNP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC1=CSC=N1)(C(=O)OCC)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




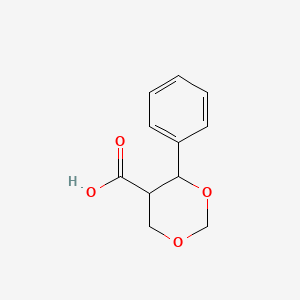
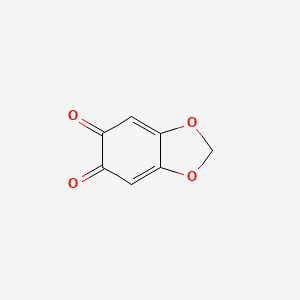

![3-[2-(Carboxymethyl)phenyl]propanoic acid](/img/structure/B13995511.png)
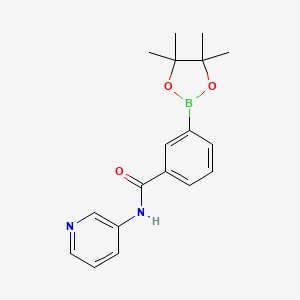
![N-[(1-Methyl-4-phenyl-4-piperidinyl)methyl]formamide](/img/structure/B13995521.png)
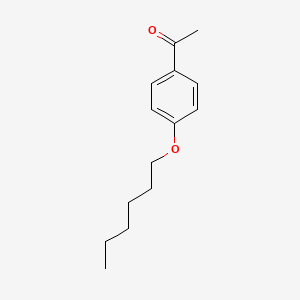
![2-(Methylthio)-3,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidin-4-one](/img/structure/B13995527.png)
![N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide](/img/structure/B13995532.png)

